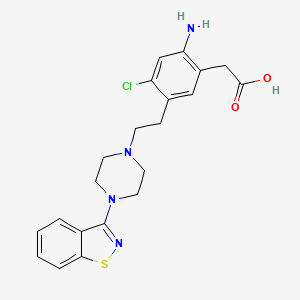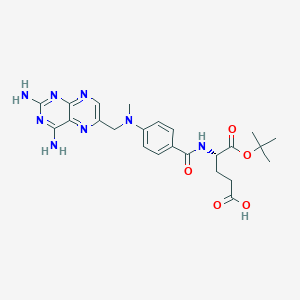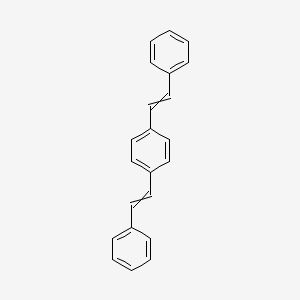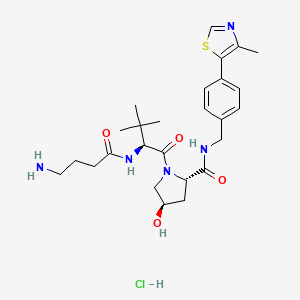
1,2-Seco-ziprasidone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ziprasidone Amino Acid is a compound that combines the properties of ziprasidone, an atypical antipsychotic, with an amino acid. Ziprasidone is primarily used to treat schizophrenia and bipolar disorder by modulating neurotransmitter activity in the brain. The addition of an amino acid aims to enhance its pharmacokinetic properties and therapeutic efficacy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ziprasidone Amino Acid involves several steps:
Formation of Ziprasidone: Ziprasidone is synthesized through a multi-step process involving the reaction of 5-chloro-2,3-dihydro-1H-indole-2-one with 1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine in the presence of a base.
Coupling with Amino Acid: The amino acid is then coupled with ziprasidone using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of Ziprasidone Amino Acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to synthesize ziprasidone and subsequently couple it with the amino acid.
Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
Ziprasidone Amino Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the amino acid or ziprasidone moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles; often in the presence of a base or acid catalyst.
Major Products
Oxidation: Oxidized derivatives of ziprasidone or the amino acid.
Reduction: Reduced forms of the compound, potentially altering its pharmacological properties.
Substitution: New compounds with different functional groups, potentially leading to novel therapeutic agents.
科学研究应用
Ziprasidone Amino Acid has several scientific research applications:
Chemistry: Used as a model compound to study the effects of amino acid conjugation on drug properties.
Biology: Investigated for its potential to modulate neurotransmitter systems more effectively than ziprasidone alone.
Medicine: Explored as a potential treatment for psychiatric disorders with improved efficacy and reduced side effects.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
The mechanism of action of Ziprasidone Amino Acid involves:
Neurotransmitter Modulation: The compound binds to serotonin-2A (5-HT2A) and dopamine D2 receptors, modulating their activity and reducing symptoms of schizophrenia and bipolar disorder.
Enhanced Pharmacokinetics: The amino acid component may improve the compound’s absorption, distribution, metabolism, and excretion, leading to better therapeutic outcomes.
相似化合物的比较
Similar Compounds
Risperidone: Another atypical antipsychotic with similar receptor binding properties.
Olanzapine: Known for its efficacy in treating schizophrenia but with a different side effect profile.
Quetiapine: Used for similar indications but with distinct pharmacokinetic properties.
Uniqueness
Ziprasidone Amino Acid is unique due to its combination of ziprasidone with an amino acid, potentially offering:
Improved Efficacy: Enhanced therapeutic effects due to better pharmacokinetics.
Reduced Side Effects: Lower incidence of metabolic side effects compared to other atypical antipsychotics.
Novel Applications: Potential use in new therapeutic areas and drug delivery systems.
属性
CAS 编号 |
1159977-64-6 |
|---|---|
分子式 |
C21H23ClN4O2S |
分子量 |
431.0 g/mol |
IUPAC 名称 |
2-[2-amino-5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chlorophenyl]acetic acid |
InChI |
InChI=1S/C21H23ClN4O2S/c22-17-13-18(23)15(12-20(27)28)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)29-24-21/h1-4,11,13H,5-10,12,23H2,(H,27,28) |
InChI 键 |
VMQKWKNTSXIWGW-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCC2=CC(=C(C=C2Cl)N)CC(=O)O)C3=NSC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B11929067.png)
![4-[[4-[2-[6-[(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(tetrazol-1-yl)propyl]pyridin-3-yl]ethynyl]phenoxy]methyl]benzonitrile;4-methylbenzenesulfonic acid](/img/structure/B11929071.png)

![5-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B11929091.png)

![(E,4S)-4-[[5-[2-[2,6-bis(azanyl)-4-oxidanylidene-1H-pyrimidin-5-yl]ethanoylamino]-3-fluoranyl-pyridin-2-yl]carbonylamino]pent-2-enedioic acid](/img/structure/B11929107.png)
![(3aR,5S,6S,7R,7aR,E)-5-(difluoromethyl)-2-(ethylimino)hexahydro-1H-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B11929122.png)

![2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B11929140.png)


